[1]Benzoxireno[4,3,2-cd]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1Benzoxireno[4,3,2-cd]indole is a complex heterocyclic compound that features a fused benzene and indole ring system with an oxirene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzoxireno[4,3,2-cd]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of 1Benzoxireno[4,3,2-cd]indole may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1Benzoxireno[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1Benzoxireno[4,3,2-cd]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1Benzoxireno[4,3,2-cd]indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Indole: A simpler structure with a fused benzene and pyrrole ring.
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Benzimidazole: Features a benzene ring fused to an imidazole ring.
Uniqueness: 1Benzoxireno[4,3,2-cd]indole is unique due to the presence of the oxirene moiety, which imparts distinct chemical reactivity and potential biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
211-83-6 |
---|---|
Molekularformel |
C11H5NO |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
10-oxa-3-azatetracyclo[6.4.1.04,13.09,11]trideca-1(12),2,4,6,8(13),9(11)-hexaene |
InChI |
InChI=1S/C11H5NO/c1-2-7-10-6(4-9-11(7)13-9)5-12-8(10)3-1/h1-5H |
InChI-Schlüssel |
DBGRDIKJUFTINF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)N=CC3=CC4=C2O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.